BMS-819881
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Overview
Description
BMS-819881 is a potent and selective antagonist of melanin-concentrating hormone receptor 1 (MCHR1). It binds to rat melanin-concentrating hormone receptor 1 with a Ki value of 7 nM. This compound is also selective for cytochrome P450 3A4 activity with an EC50 of 13 μM .
Preparation Methods
The synthesis of BMS-819881 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
BMS-819881 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
BMS-819881 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of melanin-concentrating hormone receptor 1 and its role in various biological processes.
Biology: It is used to investigate the physiological and pathological roles of melanin-concentrating hormone receptor 1 in different organisms.
Medicine: It shows potential for the treatment of obesity due to its ability to block melanin-concentrating hormone receptor 1, which is involved in regulating feeding behavior and energy homeostasis.
Industry: It is used in the development of new drugs targeting melanin-concentrating hormone receptor 1 and related pathways
Mechanism of Action
BMS-819881 exerts its effects by binding to melanin-concentrating hormone receptor 1 and blocking its activity. This receptor is involved in the regulation of feeding behavior and energy homeostasis. By antagonizing this receptor, this compound can reduce food intake and promote weight loss. The molecular targets and pathways involved include the inhibition of melanin-concentrating hormone-stimulated calcium mobilization in cells expressing melanin-concentrating hormone receptor 1 .
Comparison with Similar Compounds
BMS-819881 is unique due to its high selectivity and potency for melanin-concentrating hormone receptor 1. Similar compounds include:
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-[4-[(2R)-2-cyclopropyl-2-hydroxyethoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMOSCAIWUUQPD-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197420-05-5 |
Source
|
Record name | BMS-819881 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197420055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-819881 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW19T63CML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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